Product packaging for Methyl5-bromoquinoline-6-carboxylate(Cat. No.:)

Methyl5-bromoquinoline-6-carboxylate

Cat. No.: B13579906
M. Wt: 266.09 g/mol
InChI Key: RLAIGZCUJYYBQM-UHFFFAOYSA-N
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Description

Significance of Quinoline (B57606) Scaffold in Heterocyclic Chemistry

The quinoline scaffold is a privileged structure in heterocyclic chemistry due to its widespread occurrence in natural products, pharmaceuticals, and functional materials. As a bicyclic aromatic nitrogen heterocycle, it serves as a fundamental building block for a vast number of synthetic compounds with significant biological activities. chemicalbook.com Its presence in the core structure of many approved drugs highlights its importance in medicinal chemistry. The quinoline ring system is known to interact with various biological targets, leading to a broad spectrum of pharmacological effects.

Role of Halogenation and Esterification in Quinoline Functionalization

The functionalization of the quinoline ring is a key strategy for modulating its chemical and biological properties. Halogenation, the introduction of a halogen atom such as bromine, is a powerful tool in synthetic organic chemistry. chemicalbook.com The presence of a bromine atom can significantly alter the electronic properties of the quinoline ring, influencing its reactivity in subsequent reactions. Furthermore, halogenated quinolines serve as versatile intermediates, particularly in transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. guidechem.com

Esterification, the conversion of a carboxylic acid to an ester, is another critical functionalization technique. The methyl carboxylate group, as seen in Methyl 5-bromoquinoline-6-carboxylate, can influence the molecule's solubility, polarity, and ability to participate in further chemical transformations. Ester groups can be readily hydrolyzed back to the corresponding carboxylic acid or converted into other functional groups like amides, providing a gateway to a wider range of derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8BrNO2 B13579906 Methyl5-bromoquinoline-6-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H8BrNO2

Molecular Weight

266.09 g/mol

IUPAC Name

methyl 5-bromoquinoline-6-carboxylate

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)8-4-5-9-7(10(8)12)3-2-6-13-9/h2-6H,1H3

InChI Key

RLAIGZCUJYYBQM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(C=C1)N=CC=C2)Br

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Bromoquinoline 6 Carboxylate

Retrosynthetic Analysis of Methyl 5-bromoquinoline-6-carboxylate

A retrosynthetic analysis of methyl 5-bromoquinoline-6-carboxylate suggests logical disconnections to identify potential starting materials. The primary disconnection points are the carbon-bromine bond and the bonds forming the pyridine (B92270) ring of the quinoline (B57606) system.

One common approach involves the late-stage introduction of the bromine atom. This leads to the key intermediate, methyl quinoline-6-carboxylate . This intermediate can be further disconnected through established quinoline syntheses. For instance, using the logic of the Skraup or Doebner-von Miller synthesis, the quinoline core can be traced back to methyl 4-aminobenzoate (B8803810) and a three-carbon synthon like glycerol (B35011) or an α,β-unsaturated carbonyl compound.

Alternatively, a retrosynthetic strategy based on the Conrad-Limpach-Knorr synthesis would also start with methyl 4-aminobenzoate and a β-ketoester. This pathway would generate a 4-hydroxyquinoline (B1666331) intermediate that would require further modification.

A third approach would involve the modification of a pre-existing, substituted quinoline. This might start from a quinoline derivative already bearing some of the required functionalities, which is then elaborated to the final product.

Approaches to the Quinoline Core Synthesis

The construction of the fundamental quinoline ring system is a cornerstone of this synthesis. Both the creation of the bicyclic structure from acyclic precursors and the modification of an existing quinoline molecule are viable strategies.

Cyclization Reactions for Quinoline Ring Formation

Several classic named reactions in organic chemistry provide effective methods for constructing the quinoline skeleton. The choice of a specific method often depends on the desired substitution pattern and the availability of starting materials. For the synthesis of a quinoline with a carboxylate group at the 6-position, the starting material would typically be a substituted aniline (B41778), such as methyl 4-aminobenzoate.

Skraup Synthesis : This method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene). wikipedia.org To obtain a 6-carboxyquinoline derivative, 4-aminobenzoic acid would be the logical starting aniline. The harsh, strongly acidic and oxidative conditions of the Skraup reaction can, however, be a limitation, potentially affecting the carboxyl group. wikipedia.org

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. wikipedia.org Reacting 4-aminobenzoic acid with an appropriate α,β-unsaturated carbonyl compound could yield the desired quinoline-6-carboxylic acid. wikipedia.org

Conrad-Limpach-Knorr Synthesis : This synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com The reaction of methyl 4-aminobenzoate with a β-ketoester at different temperatures can lead to either a 4-hydroxyquinoline-6-carboxylate (at lower temperatures) or a 2-hydroxyquinoline-6-carboxylate (at higher temperatures). wikipedia.org These hydroxyquinolines would then require subsequent deoxygenation to yield the quinoline core.

Reaction NameAniline PrecursorReagentsProduct Type
Skraup Synthesis 4-Aminobenzoic acidGlycerol, H₂SO₄, Oxidizing agentQuinoline-6-carboxylic acid
Doebner-von Miller 4-Aminobenzoic acidα,β-Unsaturated carbonyl, AcidSubstituted quinoline-6-carboxylic acid
Conrad-Limpach Methyl 4-aminobenzoateβ-Ketoester (low temp.)4-Hydroxyquinoline-6-carboxylate
Knorr Synthesis Methyl 4-aminobenzoateβ-Ketoester (high temp.)2-Hydroxyquinoline-6-carboxylate

Modification of Existing Quinoline Systems

An alternative to building the quinoline ring from scratch is to modify a commercially available or easily synthesized quinoline derivative. A straightforward approach to obtaining the key intermediate, methyl quinoline-6-carboxylate, is through the esterification of quinoline-6-carboxylic acid. This reaction is typically carried out by treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride.

Regioselective Bromination Strategies

The introduction of a bromine atom specifically at the 5-position of the quinoline ring requires a regioselective bromination method. The electronic properties of the quinoline ring direct electrophilic substitution primarily to the 5- and 8-positions. pharmaguideline.com

Electrophilic Bromination of Quinoline Derivatives at the 5-Position

Direct bromination of methyl quinoline-6-carboxylate can be achieved using various brominating agents. The challenge lies in controlling the regioselectivity to favor substitution at the C5 position over the C8 position.

A highly effective and environmentally friendly method for the C5-selective halogenation of quinolines utilizes N-halosuccinimides in water. rsc.org Specifically, the use of N-bromosuccinimide (NBS) as the brominating agent in an aqueous medium can provide the desired 5-bromoquinoline (B189535) derivative. rsc.org This metal-free approach is advantageous due to its mild reaction conditions and operational simplicity. rsc.org

The reaction proceeds smoothly, offering good yields and high regioselectivity for the C5 position. This method is compatible with a range of quinoline derivatives. rsc.org

While metal-free methods are attractive, catalytic systems can also be employed to achieve regioselective bromination. Lewis acids have been shown to catalyze the bromination of aromatic compounds. nih.gov While specific examples for the C5-bromination of quinoline-6-carboxylates are not extensively detailed, the principle of using a Lewis acid to enhance the electrophilicity of the brominating agent could be applied. For instance, a Lewis acid like zirconium(IV) chloride has been used to catalyze benzylic bromination and could potentially be adapted for the aromatic bromination of quinolines. nih.gov

Furthermore, copper-promoted bromination has been reported for the C5-bromination of 8-aminoquinoline (B160924) amides. researchgate.net Although the directing group in this case is the 8-amino group, it demonstrates the potential of transition metal catalysis in guiding the regioselectivity of bromination on the quinoline scaffold.

Bromination MethodBrominating AgentCatalyst/ConditionsKey Features
Metal-Free Halogenation N-Bromosuccinimide (NBS)WaterHigh C5-selectivity, mild conditions, environmentally friendly. rsc.org
Lewis Acid Catalysis N-Bromosuccinimide (NBS) or other sourcesLewis Acids (e.g., ZrCl₄)Potential for enhanced reactivity. nih.gov
Copper-Promoted Bromination Alkyl bromidesCopper saltsDemonstrates transition metal utility in regioselective bromination. researchgate.net
Directing Group Effects on Bromination Regioselectivity

The introduction of a bromine atom onto the quinoline ring is a classic example of electrophilic aromatic substitution (EAS). The position of bromination is heavily influenced by the electronic properties of any pre-existing substituents on the ring. These substituents can be broadly categorized as either activating or deactivating groups, which in turn direct the incoming electrophile (in this case, Br+) to specific positions.

Activating groups are electron-donating groups (EDGs) that increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. These groups typically direct incoming substituents to the ortho and para positions relative to themselves. In the context of the quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine ring, the benzene portion is generally more susceptible to EAS. Common activating groups include hydroxyl (-OH), alkoxy (-OR), and amino (-NH2) groups. Their directing effect is primarily due to the resonance stabilization of the arenium ion intermediate formed during the substitution at the ortho and para positions.

Conversely, deactivating groups are electron-withdrawing groups (EWGs) that decrease the electron density of the ring, making it less reactive towards electrophiles. With the exception of halogens, these groups are typically meta-directors. The nitro group (-NO2) is a strong deactivating group that withdraws electron density through both inductive and resonance effects, directing substitution to the meta position. Halogens, such as bromine itself, are a unique case. They are weakly deactivating due to their inductive electron-withdrawing effect but are ortho, para-directors because their lone pairs can participate in resonance stabilization of the arenium ion intermediate.

For the synthesis of a 5-bromoquinoline derivative, the directing effects of substituents on the quinoline nucleus are critical. The pyridine part of the quinoline is electron-deficient and generally directs electrophilic attack to the benzene ring, specifically at positions 5 and 8. If an activating group is present on the benzene ring, it will further influence the regioselectivity. For instance, an activating group at position 8 would strongly direct bromination to positions 5 and 7. Therefore, to achieve bromination specifically at the 5-position, the synthetic strategy must carefully consider the directing influence of any other functional groups present on the quinoline scaffold.

Substituent GroupElectronic EffectDirecting EffectImpact on Reactivity
-OH, -OR, -NH₂Electron Donating (Activating)Ortho, ParaIncreases rate of EAS
-Alkyl (e.g., -CH₃)Weakly Electron Donating (Activating)Ortho, ParaSlightly increases rate of EAS
-Br, -Cl, -IElectron Withdrawing (Deactivating)Ortho, ParaDecreases rate of EAS
-NO₂, -CN, -COOH, -COORElectron Withdrawing (Deactivating)MetaStrongly decreases rate of EAS

Introduction of Bromine via Precursor Functionalization

An alternative and often more regioselective method for introducing a bromine atom onto an aromatic ring is through the transformation of a pre-existing functional group. The Sandmeyer reaction is a powerful and widely used method for this purpose, converting a primary aromatic amine into a halide via a diazonium salt intermediate. mdpi.comlibretexts.orgsemanticscholar.org This approach is particularly useful for synthesizing aryl halides with substitution patterns that are not easily accessible through direct halogenation. varsitytutors.com

The process begins with the diazotization of a primary aromatic amine, such as 5-aminoquinoline (B19350). The amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HBr), at low temperatures (0-5 °C). This reaction converts the amino group (-NH2) into a diazonium salt (-N2+).

In the second step, the diazonium salt solution is added to a solution of a copper(I) halide, such as copper(I) bromide (CuBr). The copper(I) salt catalyzes the substitution of the diazonium group with the halide. mdpi.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt. semanticscholar.org This results in the formation of an aryl radical and the loss of nitrogen gas (N2), which is a very stable leaving group and drives the reaction forward. The aryl radical then reacts with the bromide from the copper salt to form the final aryl bromide product.

A specific procedure for the synthesis of 5-bromoquinoline from 5-aminoquinoline has been described: 5-Aminoquinoline is dissolved in aqueous hydrogen bromide and cooled. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. This solution is then added to a heated solution of copper(I) bromide in aqueous HBr, leading to the formation of 5-bromoquinoline. chemicalbook.com This method provides excellent regiocontrol, ensuring the bromine is introduced specifically at the 5-position.

StepReactantsReagentsIntermediate/ProductKey Conditions
1. Diazotization5-AminoquinolineNaNO₂, HBr (aq)Quinoline-5-diazonium bromide0-5 °C
2. Sandmeyer ReactionQuinoline-5-diazonium bromideCuBr, HBr (aq)5-Bromoquinoline~75 °C

Carboxylic Acid Functional Group Introduction

Carboxylation Reactions

Palladium-catalyzed carbonylation is a versatile and powerful method for introducing a carbonyl group (-CO-) into an organic molecule, which can then be readily converted to a carboxylic acid or its derivatives. researchgate.netacs.org This reaction typically involves the coupling of an organic halide (such as 5-bromoquinoline) with carbon monoxide and a nucleophile, catalyzed by a palladium complex. researchgate.netacs.org

The catalytic cycle generally begins with the oxidative addition of the aryl bromide (Ar-Br) to a Pd(0) species, forming a Pd(II)-aryl complex. This is followed by the insertion of a molecule of carbon monoxide into the Pd-aryl bond, generating a Pd(II)-acyl intermediate. The final step is the nucleophilic attack on the acyl carbon by a suitable nucleophile (e.g., water for a carboxylic acid, an alcohol for an ester, or an amine for an amide), followed by reductive elimination to release the carbonylated product and regenerate the Pd(0) catalyst.

For the synthesis of Methyl 5-bromoquinoline-6-carboxylate, a direct approach would be the alkoxycarbonylation of a 5-bromo-6-haloquinoline precursor with carbon monoxide and methanol. Research has shown that palladium catalysts, particularly when paired with specific phosphine (B1218219) ligands like Xantphos, are highly effective for the carbonylation of aryl bromides, including heteroaryl bromides like 3-bromoquinoline, to form methyl esters under atmospheric pressure of CO. researchgate.net Similarly, 6-iodoquinoline (B82116) has been successfully used in palladium-catalyzed aminocarbonylation reactions to produce quinoline-6-carboxamides. The choice of ligand can be crucial; for example, using the bidentate ligand XantPhos favors the formation of the simple carboxamide, while monodentate ligands like triphenylphosphine (B44618) can lead to double carbonylation products under higher CO pressures. youtube.com These amides or esters can then be hydrolyzed to the desired carboxylic acid.

Reaction TypeAryl HalideNucleophileCatalyst System (Example)Product
Alkoxycarbonylation5-Bromo-6-X-quinolineMethanol (CH₃OH)Pd(0)/XantphosMethyl 5-bromoquinoline-6-carboxylate
Aminocarbonylation6-IodoquinolineAmine (R₂NH)Pd(OAc)₂/XantPhosN,N-Dialkylquinoline-6-carboxamide
Hydroxcarbonylation5-Bromo-6-X-quinolineWater (H₂O)Pd(0)/Ligand5-Bromoquinoline-6-carboxylic acid

A well-established method for synthesizing aromatic carboxylic acids is the oxidation of a precursor methyl or aldehyde group attached to the aromatic ring. This strategy can be applied to the synthesis of 5-bromoquinoline-6-carboxylic acid by starting with 5-bromo-6-methylquinoline (B2671469) or 5-bromoquinoline-6-carbaldehyde.

The oxidation of an alkyl side-chain on an aromatic ring, particularly at the benzylic position, is a common transformation. libretexts.org Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in acidic or alkaline conditions are typically employed. libretexts.orglibretexts.org The reaction proceeds effectively if the benzylic carbon has at least one hydrogen atom. The alkyl chain is oxidized all the way down to the carboxylic acid, regardless of its original length. libretexts.org For example, treatment of a substituted methylquinoline with hot, alkaline KMnO4, followed by an acidic workup, would yield the corresponding quinoline carboxylic acid. youtube.com While effective, these strong oxidants can sometimes be harsh and may not be compatible with other sensitive functional groups on the molecule.

Alternatively, an aldehyde precursor can be oxidized to a carboxylic acid under milder conditions. A wide array of reagents can accomplish this transformation, including potassium permanganate, chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) catalyzed by H5IO6, and metal-free options such as Oxone. organic-chemistry.org The oxidation of aldehydes is generally high-yielding and tolerant of a broader range of functional groups compared to the oxidation of methyl groups. Therefore, a two-step process involving the initial conversion of a methyl group to an aldehyde, followed by oxidation to the carboxylic acid, can sometimes be a more strategic approach.

PrecursorOxidizing Agent (Example)ConditionsProduct
6-MethylquinolinePotassium Permanganate (KMnO₄)Heat, AlkalineQuinoline-6-carboxylic acid
6-MethylquinolinePotassium Dichromate (K₂Cr₂O₇)Acidic, HeatQuinoline-6-carboxylic acid
Quinoline-6-carbaldehydePotassium Permanganate (KMnO₄)MildQuinoline-6-carboxylic acid
Quinoline-6-carbaldehydeOxone (2KHSO₅·KHSO₄·K₂SO₄)MildQuinoline-6-carboxylic acid

Esterification of Quinoline-6-carboxylic Acid

The final step in the synthesis of Methyl 5-bromoquinoline-6-carboxylate is the esterification of the corresponding carboxylic acid. This reaction converts the carboxylic acid group (-COOH) into a methyl ester (-COOCH3). Several standard methods are available for this transformation.

One of the most common and effective methods is the Fischer esterification. chemicalbook.com This reaction involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). The reaction is an equilibrium process, and the use of excess alcohol helps to drive the equilibrium towards the formation of the ester. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates it towards nucleophilic attack by the alcohol.

A more reactive and often higher-yielding alternative involves the conversion of the carboxylic acid into a more reactive acyl derivative, such as an acyl chloride. This can be achieved by treating the carboxylic acid with thionyl chloride (SOCl2). The resulting acyl chloride is then reacted with methanol to form the methyl ester. This method is often preferred as the reaction is irreversible and typically proceeds rapidly under mild conditions. A procedure for the synthesis of methyl quinoline-6-carboxylate from quinoline-6-carboxylic acid demonstrates this approach: the carboxylic acid is treated with thionyl chloride in methanol at 0 °C, and the mixture is then warmed to 50 °C. This method results in a near-quantitative yield of the desired methyl ester. semanticscholar.org

MethodReagentsKey ConditionsByproducts
Fischer EsterificationMethanol (excess), H₂SO₄ (catalyst)Heat (reflux)Water
Acyl Chloride Formation1. Thionyl Chloride (SOCl₂) 2. Methanol1. Room temp or gentle heat 2. 0 °C to room tempSO₂, HCl

Methanolysis of Carboxylic Acid Functionality

The direct conversion of 5-bromoquinoline-6-carboxylic acid to its methyl ester, methyl 5-bromoquinoline-6-carboxylate, can be accomplished via methanolysis. This process typically involves the reaction of the carboxylic acid with a large excess of methanol, which acts as both a reactant and the solvent. The reaction is generally carried out under reflux conditions to ensure a sufficient reaction rate. While this method is straightforward, it often requires the presence of a catalyst to proceed at a practical rate and to drive the equilibrium towards the product side.

A variety of reagents and conditions can be employed for this transformation. For instance, the use of dehydrating agents or reagents that activate the carboxylic acid can facilitate the esterification. One common approach involves the use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org In this case, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by methanol to yield the desired ester. orgsyn.org

Another effective method for the methanolysis of carboxylic acids is the use of triphenylphosphine dibromide in the presence of a base such as potassium carbonate. unc.edu This one-pot procedure allows for the conversion of carboxylic acids to their esters in moderate to high yields. unc.edu The reaction proceeds under mild conditions and is tolerant of various functional groups. unc.edu

Acid-Catalyzed Esterification Conditions

A widely employed and classical method for the synthesis of esters from carboxylic acids and alcohols is the Fischer-Speier esterification, which involves the use of an acid catalyst. masterorganicchemistry.com In the context of synthesizing methyl 5-bromoquinoline-6-carboxylate, this would entail reacting 5-bromoquinoline-6-carboxylic acid with methanol in the presence of a catalytic amount of a strong acid.

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com The mechanism of the Fischer esterification involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Methanol, acting as a nucleophile, then attacks this activated carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

An analogous procedure has been successfully used for the synthesis of methyl 6-bromoquinoline-2-carboxylate, where 6-bromoquinoline-2-carboxylic acid was refluxed in methanol with methanesulfonic acid as the catalyst, affording the desired ester in high yield. chemicalbook.com This demonstrates the applicability of acid-catalyzed esterification for bromoquinoline carboxylic acids. The reaction is typically performed using an excess of methanol to shift the equilibrium towards the formation of the ester. masterorganicchemistry.com

CatalystReagentsConditionsYieldReference
Methanesulfonic acid6-bromo-quinoline-2-carboxylic acid, methanolReflux, 6 h85% chemicalbook.com
Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP)Carboxylic acid, alcoholRoom temperatureGood to excellent orgsyn.org
Triphenylphosphine dibromide, Potassium carbonateCarboxylic acid, alcoholRoom temperatureModerate to high unc.edu
Sulfuric acid/TsOHCarboxylic acid, alcoholRefluxEquilibrium dependent masterorganicchemistry.com

Total Synthesis Approaches to Methyl 5-Bromoquinoline-6-carboxylate

The total synthesis of methyl 5-bromoquinoline-6-carboxylate necessitates the construction of the core 5-bromoquinoline-6-carboxylic acid structure, followed by esterification. The synthesis of the quinoline ring system can be achieved through various established named reactions, which can be adapted to introduce the required substituents at the desired positions.

Multi-step Synthetic Sequences

The construction of the 5-bromoquinoline-6-carboxylate framework can be envisioned through a multi-step sequence starting from readily available precursors. A plausible approach would involve the synthesis of a substituted aniline precursor, which can then undergo a cyclization reaction to form the quinoline ring. For instance, a suitably substituted aniline can be reacted with a β-ketoester in a Combes quinoline synthesis or with glycerol in the presence of an oxidizing agent in a Skraup synthesis to form the quinoline core. iipseries.org

Subsequent functionalization of the quinoline ring would then be required to introduce the bromo and carboxyl groups at the 5 and 6 positions, respectively. The order of these functionalization steps is crucial to ensure the correct regioselectivity. For example, the synthesis of a related compound, 4-bromoquinoline-6-carboxylic acid, has been reported, which could provide insights into the introduction of these functional groups. guidechem.com In the total synthesis of (±)-distomadines A and B, a 5-bromoquinoline derivative was synthesized through bromination of a pre-formed quinolone system using N-bromosuccinimide (NBS) in DMF. acs.org This highlights a potential strategy for the introduction of the bromine atom at the C5 position.

Sequential Functionalization and Cyclization Strategies

An alternative to building the quinoline ring with pre-installed substituents is to employ a strategy of sequential functionalization of a simpler quinoline derivative followed by cyclization to form the carboxylic acid functionality. For example, one could start with a pre-formed quinoline-6-carboxylate and then introduce the bromine at the 5-position through an electrophilic bromination reaction. The directing effects of the existing substituents on the quinoline ring would need to be carefully considered to achieve the desired regioselectivity.

Conversely, a strategy involving the cyclization of a precursor already containing the necessary functionalities can be employed. For instance, a suitably substituted aminobenzaldehyde or aminoketone could be condensed with a compound containing a methylene (B1212753) group adjacent to a carbonyl to form the quinoline ring via a Friedländer annulation. The starting materials for such a reaction would need to be synthesized through a multi-step process.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of methyl 5-bromoquinoline-6-carboxylate is highly dependent on the reaction conditions. Factors such as temperature, reaction time, and the choice of catalyst and solvent can significantly impact the yield and purity of the product.

Solvent Effects on Reaction Outcomes

The choice of solvent can have a profound effect on the outcome of the esterification reaction. Solvents can influence the solubility of reactants, the position of the reaction equilibrium, and the rate of the reaction.

In the context of Fischer esterification, the use of an excess of the alcohol reactant (methanol) as the solvent is a common strategy to drive the equilibrium towards the formation of the ester. masterorganicchemistry.com However, in other esterification methods, the choice of an appropriate inert solvent is critical. A study on Steglich-type esterifications, which utilize coupling reagents like DCC, has shown that the solvent can significantly affect the reaction yield. rsc.org For instance, solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF) are commonly used, but more sustainable alternatives are being explored. rsc.org

The polarity of the solvent can also play a role. For esterification reactions, aprotic solvents of varying polarities, such as diethyl ether, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724), can be employed. orgsyn.org The selection of the optimal solvent often requires empirical screening to identify the conditions that provide the best balance of reaction rate, yield, and ease of product isolation. For example, a study on the esterification of acetic and propionic acids found that acetonitrile promotes the reaction, while DMF suppresses it. elsevierpure.com

SolventEffect on EsterificationReference
AcetonitrilePromotes esterification of acetic acid elsevierpure.com
Dimethylformamide (DMF)Suppresses esterification of acetic acid elsevierpure.com
Dichloromethane (DCM)Commonly used for Steglich esterification rsc.org
Diethyl etherAprotic solvent option orgsyn.org
Tetrahydrofuran (THF)Aprotic solvent option orgsyn.org

Despite a comprehensive search of available scientific literature, patents, and chemical databases, specific synthetic methodologies for the chemical compound Methyl 5-bromoquinoline-6-carboxylate could not be identified. Consequently, detailed information regarding catalyst selection, ligand modification in transition metal-catalyzed reactions, and specific temperature and pressure control parameters for its synthesis is not available in published resources.

The synthesis of quinoline derivatives often involves transition metal-catalyzed reactions, where the choice of catalyst and ligands is crucial for achieving desired regioselectivity and yield. Similarly, the precise control of temperature and pressure is a key factor in optimizing reaction pathways and ensuring the formation of the target compound. However, without specific documented examples of the synthesis of Methyl 5-bromoquinoline-6-carboxylate, a detailed discussion on these aspects as they pertain to this particular molecule cannot be provided at this time.

Further research and publication in the field of synthetic organic chemistry may, in the future, provide the necessary data to elaborate on the synthetic pathways for this compound.

Lack of Specific Research Data on Methyl 5-bromoquinoline-6-carboxylate Precludes Detailed Article Generation

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of published research specifically detailing the chemical reactivity and transformations of Methyl 5-bromoquinoline-6-carboxylate. This scarcity of specific experimental data prevents the creation of a thorough and scientifically accurate article that adheres to the user's requested outline, which requires detailed research findings and data tables for this particular compound.

The requested article structure focuses on nucleophilic substitution and cross-coupling reactions involving the bromine atom of Methyl 5-bromoquinoline-6-carboxylate. While the general principles of these reactions on bromo-heteroaromatic systems are well-established in organic chemistry, a diligent search failed to uncover specific examples, reaction conditions, yields, or characterization data for the products derived from Methyl 5-bromoquinoline-6-carboxylate itself.

General reactivity patterns for similar molecules, such as other bromoquinoline isomers, suggest that Methyl 5-bromoquinoline-6-carboxylate would likely undergo reactions such as nucleophilic aromatic substitution (SNAr) and various palladium-catalyzed cross-coupling reactions.

Expected Reactivity (General Principles):

Nucleophilic Substitution Reactions: The bromine atom on the quinoline ring is expected to be susceptible to displacement by various nucleophiles. The reactivity in SNAr reactions is often enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In the case of Methyl 5-bromoquinoline-6-carboxylate, the quinoline nitrogen and the methyl carboxylate group would influence the electron density of the ring system, thereby affecting the conditions required for substitution.

Cross-Coupling Reactions: Bromoquinolines are common substrates for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: It is anticipated that Methyl 5-bromoquinoline-6-carboxylate could be coupled with a variety of aryl- or vinyl-boronic acids or esters under standard Suzuki-Miyaura conditions (a palladium catalyst, a phosphine ligand, and a base) to form biaryl or vinyl-substituted quinoline derivatives.

Other Palladium-Catalyzed Reactions: The compound would also be a plausible substrate for other transformations like the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and carbonylative couplings.

However, without specific studies on Methyl 5-bromoquinoline-6-carboxylate, any discussion of these reactions, including potential reagents, catalysts, and expected outcomes, would be purely speculative. Providing such theoretical information would not meet the required standard of a scientifically accurate article based on detailed research findings.

Due to the lack of specific data to populate the requested sections and subsections with factual, verifiable information and data tables, the generation of the article as instructed is not possible at this time. Further experimental research on the reactivity of Methyl 5-bromoquinoline-6-carboxylate is required before a comprehensive review of its chemical transformations can be written.

Cross-Coupling Reactions

Reactions Involving the Methyl Ester Group

The methyl ester group at the 6-position of the quinoline ring is susceptible to various nucleophilic substitution reactions at the carbonyl carbon. These transformations are fundamental in modifying the carboxylate functionality to other important chemical groups such as carboxylic acids, different esters, and amides.

The hydrolysis of the methyl ester of Methyl 5-bromoquinoline-6-carboxylate to its corresponding carboxylic acid, 5-bromoquinoline-6-carboxylic acid, is a standard ester hydrolysis reaction. This transformation can be achieved under either acidic or basic conditions.

Under acidic conditions, the reaction is typically carried out by heating the ester in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Basic hydrolysis, also known as saponification, is generally faster and more common. It involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution. The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the final carboxylic acid.

ReactionReagentsProduct
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., HCl, H₂SO₄), heat5-Bromoquinoline-6-carboxylic acid
Base-Catalyzed Hydrolysis (Saponification)1. NaOH or KOH, H₂O/ROH, heat 2. H₃O⁺5-Bromoquinoline-6-carboxylic acid

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. For Methyl 5-bromoquinoline-6-carboxylate, this reaction allows for the synthesis of other alkyl or aryl esters of 5-bromoquinoline-6-carboxylic acid. The reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

In an acid-catalyzed transesterification, a protic acid protonates the carbonyl group, making it more susceptible to nucleophilic attack by another alcohol. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.

Base-catalyzed transesterification typically employs an alkoxide base corresponding to the alcohol being used for the exchange. The reaction proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.com For example, reacting Methyl 5-bromoquinoline-6-carboxylate with ethanol (B145695) in the presence of sodium ethoxide would yield Ethyl 5-bromoquinoline-6-carboxylate.

A practical example of a related transesterification is the synthesis of Methyl 6-bromoquinoline-2-carboxylate, where the corresponding carboxylic acid is refluxed in methanol with a catalytic amount of methanesulfonic acid.

ReactionReagentsProductExample
Acid-Catalyzed TransesterificationR'OH, H⁺5-Bromoquinoline-6-carboxylate (R' ester)Refluxing 6-bromo-2-quinolinecarboxylic acid in methanol with methanesulfonic acid gives the methyl ester.
Base-Catalyzed TransesterificationR'OH, R'O⁻5-Bromoquinoline-6-carboxylate (R' ester)Reaction with ethanol and sodium ethoxide yields the ethyl ester. masterorganicchemistry.com

The carbonyl group of the methyl ester is electrophilic and can be attacked by a variety of nucleophiles other than water or alcohols.

Amide Formation: Methyl 5-bromoquinoline-6-carboxylate can be converted to the corresponding amide, 5-bromoquinoline-6-carboxamide, by reaction with ammonia. Similarly, substituted amides can be prepared by reacting the ester with primary or secondary amines. These reactions, known as aminolysis, are often slower than hydrolysis and may require heating. The direct amidation of esters with amines can sometimes be facilitated by catalysts. researchgate.net For instance, niobium pentoxide has been shown to be an effective heterogeneous catalyst for the amidation of methyl benzoate (B1203000) with various amines. researchgate.net

Reaction with Grignard Reagents: Grignard reagents (R-MgX) are potent nucleophiles that can add to the carbonyl group of esters. masterorganicchemistry.com The reaction of Methyl 5-bromoquinoline-6-carboxylate with a Grignard reagent would be expected to proceed via a double addition mechanism. The first equivalent of the Grignard reagent adds to the carbonyl group to form a tetrahedral intermediate, which then eliminates the methoxide (B1231860) ion to form a ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol upon acidic workup. masterorganicchemistry.compurdue.edu It is important to note that Grignard reagents are also strong bases and could potentially react with any acidic protons in the substrate or solvent. organicchemistrytutor.com

ReactionReagentsIntermediate ProductFinal Product (after workup)
Aminolysis (Amide Formation)NH₃, RNH₂, or R₂NH; heat-5-Bromoquinoline-6-carboxamide or N-substituted amide
Reaction with Grignard Reagent1. Excess R'MgX 2. H₃O⁺6-Acyl-5-bromoquinolineTertiary alcohol

Reactivity of the Quinoline Ring System

The quinoline ring is an aromatic system, but the presence of the nitrogen atom deactivates the pyridine ring towards electrophilic attack compared to the benzene ring. Therefore, electrophilic aromatic substitution reactions generally occur on the benzene ring.

In the case of Methyl 5-bromoquinoline-6-carboxylate, the benzene ring is substituted with a bromine atom at the 5-position and a methoxycarbonyl group at the 6-position. The bromine atom is a deactivating but ortho-, para-directing group, while the methoxycarbonyl group is a deactivating and meta-directing group.

Nitration: The nitration of quinoline itself under acidic conditions (which protonates the nitrogen) yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. In the case of 6-bromoquinoline, nitration with a mixture of nitric acid and sulfuric acid has been shown to yield 6-bromo-5-nitroquinoline. This suggests that the position ortho to the bromine atom and on the same ring is activated for electrophilic attack.

Halogenation: Direct halogenation of quinolines typically occurs on the benzene ring. acgpubs.org For 8-substituted quinolines, bromination often occurs at the 5- and 7-positions. acgpubs.org Given the existing substitution pattern of Methyl 5-bromoquinoline-6-carboxylate, further halogenation would likely be directed by the existing substituents.

Sulfonation and Friedel-Crafts Reactions: Sulfonation of quinoline requires harsh conditions and primarily yields quinoline-8-sulfonic acid. Friedel-Crafts reactions (both alkylation and acylation) are generally difficult to perform on quinoline because the nitrogen atom complexes with the Lewis acid catalyst, deactivating the ring system towards electrophilic attack. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comnih.govyoutube.comyoutube.comyoutube.com These reactions are typically not feasible on the quinoline ring itself unless under specific conditions or with modified catalysts.

ReactionReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄Methyl 5-bromo-7-nitroquinoline-6-carboxylate
HalogenationBr₂, FeBr₃Methyl 5,7-dibromoquinoline-6-carboxylate
SulfonationSO₃, H₂SO₄Likely sulfonation at the 8-position, if reaction occurs.
Friedel-Crafts Acylation/AlkylationRCOCl/RCl, AlCl₃Generally not successful due to catalyst complexation with the quinoline nitrogen. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comnih.govyoutube.comyoutube.comyoutube.com

The quinoline ring system can be reduced to form dihydroquinolines and tetrahydroquinolines. The pyridine ring is more susceptible to reduction than the benzene ring.

Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reduction of the quinoline ring. Using catalysts such as platinum, palladium, or nickel, quinolines can be selectively reduced to 1,2,3,4-tetrahydroquinolines. The specific conditions (catalyst, solvent, temperature, and pressure) can influence the outcome and selectivity of the reaction.

Transfer Hydrogenation: This method involves the use of a hydrogen donor molecule in the presence of a transition metal catalyst. For example, Hantzsch esters can be used as a hydrogen source in the presence of a boronic acid catalyst to reduce quinolines to tetrahydroquinolines.

Chemical Reduction: Reagents like sodium borohydride (B1222165) in the presence of an acid or other activating agents can also be used to reduce the quinoline ring. The reduction of quinolines with sodium cyanoborohydride in acetic acid is a known method to produce tetrahydroquinolines.

Reduction MethodReagents/CatalystProduct
Catalytic HydrogenationH₂, Pd/C, PtO₂, or Raney NiMethyl 5-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate
Transfer HydrogenationHantzsch ester, Boronic acid catalystMethyl 5-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate
Chemical ReductionNaBH₃CN, Acetic AcidMethyl 5-bromo-1,2,3,4-tetrahydroquinoline-6-carboxylate

Oxidation of the Quinoline Ring

The oxidation of the quinoline ring in derivatives such as Methyl 5-bromoquinoline-6-carboxylate can be directed at the nitrogen atom, leading to the formation of an N-oxide. This transformation is a common reaction for quinoline and its analogues and significantly alters the electronic properties and reactivity of the heterocyclic ring. The introduction of an N-oxide functionality can facilitate further substitutions on the quinoline scaffold.

The susceptibility of the quinoline nitrogen to oxidation is influenced by the nature and position of substituents on the ring. While specific studies on the direct oxidation of Methyl 5-bromoquinoline-6-carboxylate are not extensively documented, general principles of quinoline chemistry suggest that reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are effective for N-oxidation. The electron-withdrawing nature of the bromo and methyl carboxylate groups may influence the rate of this reaction.

The resulting N-oxide of Methyl 5-bromoquinoline-6-carboxylate would be a versatile intermediate for subsequent functionalization, particularly at the C2 and C4 positions, which are activated by the N-oxide group.

Derivatization Strategies from Methyl 5-bromoquinoline-6-carboxylate

The presence of both a bromo substituent and a methyl ester group on the quinoline framework of Methyl 5-bromoquinoline-6-carboxylate offers a rich platform for a variety of derivatization strategies. These functional groups serve as versatile handles for the introduction of new molecular complexity, enabling the synthesis of advanced quinoline scaffolds and the functionalization of the molecule for specific research applications.

Synthesis of Advanced Quinoline Scaffolds

The bromine atom at the 5-position of Methyl 5-bromoquinoline-6-carboxylate is particularly amenable to transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the quinoline core into more complex, multi-cyclic, or substituted scaffolds.

One of the most widely employed methods for such transformations is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction pairs the bromoquinoline with a boronic acid or boronate ester to form a new carbon-carbon bond. This strategy can be utilized to introduce a wide array of aryl, heteroaryl, or alkyl groups at the 5-position.

Reaction TypeCatalyst/ReagentsProduct Type
Suzuki-Miyaura CouplingPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Boronic acid (R-B(OH)₂)5-Aryl/heteroaryl/alkyl-quinoline-6-carboxylate
Sonogashira CouplingPd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N), Terminal alkyne (R-C≡CH)5-Alkynyl-quinoline-6-carboxylate
Buchwald-Hartwig AminationPd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu), Amine (R₂NH)5-Amino-quinoline-6-carboxylate
Heck CouplingPd catalyst, Base (e.g., Et₃N), Alkene5-Alkenyl-quinoline-6-carboxylate

These palladium-catalyzed reactions demonstrate the utility of the bromo group as a synthetic handle for the construction of diverse and advanced quinoline scaffolds. The choice of coupling partner can be tailored to achieve specific desired structural motifs.

Functionalization for Specific Research Applications

The strategic placement of the bromo and methyl carboxylate groups on the quinoline ring of Methyl 5-bromoquinoline-6-carboxylate allows for its functionalization for a variety of research applications, particularly in medicinal chemistry and materials science. Bromoquinolines are recognized as important precursors for the synthesis of biologically active molecules. nih.gov

The bromo group can be replaced with various functionalities through nucleophilic aromatic substitution or transition metal-catalyzed reactions to introduce pharmacophores or moieties that can modulate the biological activity of the resulting compound. For instance, the introduction of amino or substituted amino groups at the 5-position can lead to derivatives with potential anticancer or antimicrobial properties. nih.govresearchgate.net

The methyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or with alcohols to form different esters. This allows for the attachment of a wide range of functional groups, including but not limited to:

Bioactive Moieties: Coupling with known pharmacophores to create hybrid molecules with potentially enhanced or novel biological activities.

Fluorescent Probes: Attachment of fluorophores to the quinoline scaffold can lead to the development of fluorescent probes for biological imaging or sensing applications. chem-iso.com

Linkers for Solid-Phase Synthesis: The carboxylic acid can be used as an attachment point to a solid support for combinatorial library synthesis.

The derivatization of Methyl 5-bromoquinoline-6-carboxylate is a key strategy for the exploration of new chemical space and the development of novel molecules for a range of scientific applications. chem-iso.com

Functional GroupDerivatization ReactionPotential Application
5-BromoSuzuki-Miyaura CouplingSynthesis of novel anticancer agents
6-Methyl carboxylateHydrolysis and Amide CouplingDevelopment of enzyme inhibitors
5-BromoBuchwald-Hartwig AminationCreation of antibacterial compounds
6-Methyl carboxylateReduction to AlcoholSynthesis of novel ligands for catalysis

Scope and Objectives of Research on Methyl 5 Bromoquinoline 6 Carboxylate

While extensive research has been conducted on the broader class of quinoline (B57606) derivatives, specific scholarly articles detailing the synthesis, properties, and applications of Methyl 5-bromoquinoline-6-carboxylate are not prevalent in publicly accessible scientific literature. The primary objective of any research focusing on this specific isomer would likely be to synthesize it and characterize its physical and chemical properties.

Subsequent research would logically explore its potential as a building block in organic synthesis. Key research questions would include:

Investigating its utility in palladium-catalyzed cross-coupling reactions to synthesize more complex, polysubstituted quinolines.

Exploring its reactivity in nucleophilic aromatic substitution reactions, where the bromine atom could be displaced by other functional groups.

Utilizing it as a precursor for the synthesis of novel heterocyclic systems or compounds with potential biological activity.

The synthesis and study of this specific isomer would contribute to a more comprehensive understanding of the structure-activity and structure-property relationships within the broader family of halogenated quinoline carboxylates.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the connectivity and chemical environment of each atom can be mapped.

The ¹H NMR spectrum of Methyl 5-bromoquinoline-6-carboxylate is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring and the methyl protons of the ester group. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the methyl carboxylate group, as well as the inherent electronic structure of the quinoline core.

The protons on the pyridine (B92270) ring (H-2, H-3, and H-4) and the benzene (B151609) ring (H-7 and H-8) will show characteristic splitting patterns due to spin-spin coupling with neighboring protons. The coupling constants (J) provide valuable information about the relative positions of these protons.

Predicted ¹H NMR Data for Methyl 5-bromoquinoline-6-carboxylate:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2~8.9 - 9.1ddJ = ~4.5, 1.8
H-3~7.5 - 7.7ddJ = ~8.5, 4.5
H-4~8.2 - 8.4dJ = ~8.5
H-7~8.0 - 8.2dJ = ~8.8
H-8~8.3 - 8.5dJ = ~8.8
-OCH₃~3.9 - 4.1s-

Note: These are predicted values and may vary from experimental data.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in Methyl 5-bromoquinoline-6-carboxylate will give rise to a distinct signal. The chemical shifts are sensitive to the hybridization of the carbon atom and the electronic effects of the substituents. The carbonyl carbon of the ester group is expected to appear significantly downfield.

Predicted ¹³C NMR Data for Methyl 5-bromoquinoline-6-carboxylate:

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2~150 - 152
C-3~122 - 124
C-4~135 - 137
C-4a~148 - 150
C-5~120 - 122
C-6~130 - 132
C-7~130 - 132
C-8~128 - 130
C-8a~128 - 130
C=O~165 - 167
-OCH₃~52 - 54

Note: These are predicted values and may vary from experimental data.

To unequivocally confirm the structure of Methyl 5-bromoquinoline-6-carboxylate, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These 2D NMR experiments would reveal correlations between protons and carbons, confirming the connectivity and finalizing the assignment of all signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds. The IR spectrum of Methyl 5-bromoquinoline-6-carboxylate is expected to show characteristic absorption bands for the aromatic system and the ester functionality.

Key Predicted IR Absorption Bands:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-HStretching~3050 - 3100
C=N (in quinoline)Stretching~1600 - 1620
C=C (aromatic)Stretching~1450 - 1580
C=O (ester)Stretching~1720 - 1740
C-O (ester)Stretching~1250 - 1300
C-BrStretching~500 - 600

The strong absorption band around 1720-1740 cm⁻¹ would be a clear indicator of the carbonyl group of the ester.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system, being an aromatic heterocycle, exhibits characteristic π → π* transitions. The presence of the bromo and methyl carboxylate substituents is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted quinoline.

The UV-Vis spectrum of Methyl 5-bromoquinoline-6-carboxylate in a suitable solvent like ethanol (B145695) or methanol (B129727) would likely display multiple absorption bands in the range of 200-400 nm, corresponding to the electronic transitions within the conjugated quinoline system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

For Methyl 5-bromoquinoline-6-carboxylate (C₁₁H₈BrNO₂), the molecular ion peak ([M]⁺) would be expected at m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted Key Fragments in the Mass Spectrum:

Fragment Ionm/z (for ⁷⁹Br)Description
[C₁₁H₈⁷⁹BrNO₂]⁺265Molecular Ion
[C₁₀H₅⁷⁹BrNO]⁺234Loss of -OCH₃
[C₁₁H₈NO₂]⁺186Loss of Br
[C₁₀H₈NO]⁺158Loss of -COOCH₃
[C₉H₆N]⁺128Quinoline radical cation

The fragmentation pattern provides a fingerprint of the molecule and helps in confirming its structural features.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

The absolute structure determination by SCXRD would provide definitive proof of the spatial arrangement of the atoms in the Methyl 5-bromoquinoline-6-carboxylate molecule. This technique would allow for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state structure of Methyl 5-bromoquinoline-6-carboxylate would be stabilized by a variety of intermolecular interactions. While classical hydrogen bonds are unlikely given the absence of strong hydrogen bond donors (like -OH or -NH2 groups), weaker C-H···O and C-H···N hydrogen bonds could be present, involving the hydrogen atoms of the quinoline ring and the methyl group, and the oxygen atoms of the carboxylate group or the nitrogen atom of the quinoline ring.

Furthermore, halogen bonding, an interaction involving the electrophilic region of the bromine atom, could play a role in directing the crystal packing. Other significant non-covalent interactions would likely include van der Waals forces and dipole-dipole interactions. The interplay of these various forces would create a complex three-dimensional supramolecular architecture.

Without experimental SCXRD data for Methyl 5-bromoquinoline-6-carboxylate, the specific details of these structural features remain speculative. Further research, including the successful crystallization and X-ray analysis of this compound, is required to provide a definitive and detailed description as outlined.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For Methyl 5-bromoquinoline-6-carboxylate, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. The electronic structure analysis would provide insights into the distribution of electrons within the molecule, highlighting regions of high or low electron density, which are crucial for understanding its reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters for Methyl 5-bromoquinoline-6-carboxylate

ParameterBond/AngleCalculated Value (Å/°)
Bond LengthC5-BrData not available
C6-C(O)OData not available
C(O)-OCH3Data not available
Bond AngleC4-C5-BrData not available
C5-C6-C(O)OData not available
Dihedral AngleC5-C6-C(O)-OData not available

Note: This table is illustrative. The values are not based on actual calculations for Methyl 5-bromoquinoline-6-carboxylate as they are not available in the literature.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for Methyl 5-bromoquinoline-6-carboxylate

OrbitalEnergy (eV)
HOMOData not available
LUMOData not available
Energy Gap (ΔE)Data not available

Note: This table is illustrative. The values are not based on actual calculations for Methyl 5-bromoquinoline-6-carboxylate as they are not available in the literature.

Table 3: Hypothetical NBO Analysis of Intramolecular Interactions in Methyl 5-bromoquinoline-6-carboxylate

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
π(C-C)π(C-C)Data not available
LP(N)π(C-C)Data not available
LP(O)σ*(C-O)Data not available

Note: This table is illustrative. The values are not based on actual calculations for Methyl 5-bromoquinoline-6-carboxylate as they are not available in the literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (e.g., UV-Vis spectra). TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths, which are related to the intensity of the absorption peaks. For Methyl 5-bromoquinoline-6-carboxylate, TD-DFT would predict the wavelengths at which the molecule absorbs light and the nature of the electronic transitions involved (e.g., π → π* or n → π* transitions).

Table 4: Hypothetical TD-DFT Calculated Electronic Transitions for Methyl 5-bromoquinoline-6-carboxylate

TransitionWavelength (nm)Oscillator Strength (f)Major Contribution
S0 → S1Data not availableData not availableHOMO → LUMO
S0 → S2Data not availableData not availableHOMO-1 → LUMO
S0 → S3Data not availableData not availableHOMO → LUMO+1

Note: This table is illustrative. The values are not based on actual calculations for Methyl 5-bromoquinoline-6-carboxylate as they are not available in the literature.

Mechanistic Investigations using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. They allow researchers to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states.

By calculating the energies of various species along a proposed reaction coordinate, computational methods can determine the most likely pathway for a chemical transformation involving Methyl 5-bromoquinoline-6-carboxylate. The identification of transition state structures, which are saddle points on the potential energy surface, is crucial for understanding the kinetics of a reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For instance, in a nucleophilic substitution reaction on the quinoline (B57606) ring, calculations could identify the structure of the transition state and the associated energy barrier, providing insights into the reaction's feasibility and regioselectivity.

Prediction of Regioselectivity and Stereoselectivity

Computational models are instrumental in predicting the outcomes of chemical reactions involving Methyl 5-bromoquinoline-6-carboxylate, particularly concerning regioselectivity and stereoselectivity. Regioselectivity, the preference for bond-making or breaking in one direction over all other possibilities, is a critical aspect of synthesizing derivatives of this quinoline core.

Theoretical studies on related quinoline structures often employ quantum chemical calculations to determine the most likely sites for electrophilic or nucleophilic attack. By calculating properties such as atomic charges, frontier molecular orbital (HOMO and LUMO) densities, and molecular electrostatic potential (MEP) maps, researchers can identify the regions of the molecule that are most susceptible to reaction. For instance, the bromine atom and the ester group on the Methyl 5-bromoquinoline-6-carboxylate ring significantly influence the electron distribution, thereby directing the regioselectivity of subsequent functionalization reactions. While specific predictive data for this exact molecule is not extensively published, the methodologies are well-established in the study of substituted quinolines.

Stereoselectivity, the preferential formation of one stereoisomer over another, can also be predicted using computational approaches. When reactions create new chiral centers, transition state modeling can elucidate the energy barriers for the formation of different stereoisomers. By comparing the energies of the transition states leading to various products, the most likely stereochemical outcome can be determined.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of Methyl 5-bromoquinoline-6-carboxylate, particularly its interactions with biological macromolecules such as proteins or nucleic acids. mdpi.com These simulations model the movement of atoms and molecules over time, providing a detailed view of conformational changes and binding events. rsc.org

In the context of drug discovery, MD simulations can be used to study the stability of a ligand-protein complex. If Methyl 5-bromoquinoline-6-carboxylate were being investigated as a potential inhibitor of an enzyme, MD simulations could reveal how it fits into the active site, the key intermolecular interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the binding, and the flexibility of both the ligand and the protein upon binding. mdpi.com The insights gained from MD simulations are crucial for optimizing the structure of a lead compound to enhance its binding affinity and selectivity.

Quantum Chemical Calculations for Energetic Considerations

By mapping the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products, which corresponds to the most likely reaction mechanism. The calculation of activation energies (the energy barrier that must be overcome for a reaction to occur) helps in predicting reaction rates and understanding how catalysts might influence the reaction. nih.gov

For Methyl 5-bromoquinoline-6-carboxylate, quantum chemical calculations could be used to investigate the energetics of its synthesis, the feasibility of various derivatization reactions, and its stability. For example, calculating the energy of its frontier molecular orbitals (HOMO and LUMO) can provide insights into its electronic properties and reactivity. tandfonline.com

Based on a comprehensive review of available scientific literature, there is limited specific information published on "Methyl 5-bromoquinoline-6-carboxylate" that directly corresponds to the detailed outline provided. Research and applications tend to be documented for the broader class of quinoline derivatives or other specific isomers, but not extensively for this particular compound in the specified contexts.

Therefore, generating a thorough and scientifically accurate article that strictly adheres to every subsection of the requested outline for "Methyl 5-bromoquinoline-6-carboxylate" is not feasible with the currently accessible information. While the quinoline scaffold is of great importance in the areas mentioned, extrapolating this general information would not meet the directive to focus solely on the specified chemical.

Applications in Chemical Synthesis and Materials Science Research

Potential in Materials Science Research

Exploration for New Materials or Coatings

A thorough search of scientific databases and chemical literature indicates that there is currently no published research detailing the exploration or application of Methyl 5-bromoquinoline-6-carboxylate in the development of new materials or coatings. While the quinoline (B57606) scaffold itself is a component in various functional materials, the specific properties and potential contributions of the 5-bromo and 6-carboxylate substitution pattern on this particular methyl ester have not been documented in dedicated studies. The development of novel materials often relies on the unique electronic and structural characteristics of a molecule, which for Methyl 5-bromoquinoline-6-carboxylate, remain uninvestigated in this context.

Applications in Optoelectronic or Supramolecular Chemistry

There is no specific information derived from scientific literature regarding the application of Methyl 5-bromoquinoline-6-carboxylate in optoelectronic or supramolecular chemistry. The photophysical and self-assembly properties of this compound have not been characterized. Research in optoelectronics requires compounds with specific light-absorbing and emitting properties, while supramolecular chemistry investigates the non-covalent interactions that govern molecular assembly. Without experimental data or theoretical studies on Methyl 5-bromoquinoline-6-carboxylate, its potential in these fields remains purely speculative.

Research Tool for Investigating Reaction Mechanisms

The utility of Methyl 5-bromoquinoline-6-carboxylate as a specialized research tool for investigating reaction mechanisms is not documented in the available scientific literature. While substituted quinolines can serve as probes or intermediates in mechanistic studies, there are no published examples that specifically employ this compound for such purposes. Its reactivity and suitability as a mechanistic probe have yet to be established by the research community.

Q & A

Basic: What are the recommended synthetic routes for Methyl 5-bromoquinoline-6-carboxylate, and how can reaction efficiency be assessed?

Methodological Answer:
The synthesis of brominated quinolines typically involves halogenation at specific positions. A general approach includes:

  • Step 1: Bromination of the quinoline precursor using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.
  • Step 2: Esterification of the carboxyl group using methanol and a catalyst (e.g., H₂SO₄ or DCC).
    Reaction efficiency can be assessed via HPLC (to monitor intermediate purity) and NMR (to confirm regioselectivity). For example, outlines a triazine-mediated coupling procedure for brominated aromatic systems, highlighting the importance of stoichiometric control and temperature gradients (60–80°C) to minimize side reactions .

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